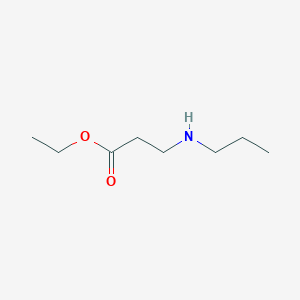

Ethyl 3-(propylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(propylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(propylamino)propanoate is represented by the Hill Notation: C8H17NO2 . The molecular weight of this compound is 159.23 .Physical And Chemical Properties Analysis

Ethyl 3-(propylamino)propanoate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Methyl Propanoate

Methyl propanoate, an important precursor for polymethyl methacrylates, can be produced using Baeyer-Villiger monooxygenases (BVMOs). These enzymes are capable of producing methyl propanoate along with the normal product ethyl acetate, presenting a biotechnological approach to synthesizing this compound (van Beek et al., 2014).

Chemical Kinetics and Biofuel Potential

The thermochemistry and kinetics of ethyl propanoate, a model biofuel molecule, have been studied extensively. Understanding the initiation reactions, intermediate products, and decomposition reactions of ethyl propanoate contributes significantly to the biofuel industry, offering insights into its potential as a renewable energy source (El‐Nahas et al., 2007).

Herbicidal Applications

Novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates have been synthesized and evaluated for their herbicidal activities. These compounds, targeting acetyl-coenzyme A carboxylase in monocot chloroplast, offer new avenues for weed control in agriculture (Xu et al., 2017).

Pharmaceutical Applications

The synthesis of dabigatran etexilate, a direct thrombin inhibitor, involves a series of reactions starting with ethyl 3-(pyridin-2ylamino)propanoate. This highlights the role of ethyl 3-(propylamino)propanoate derivatives in the pharmaceutical industry, especially in the production of critical medications (Huansheng, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(propylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6-9-7-5-8(10)11-4-2/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPGIJZDZKYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(propylamino)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)

![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)

![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)